molecular formula C9H14O B14665818 1H-Inden-2-ol, 2,3,3a,4,7,7a-hexahydro- CAS No. 36237-87-3

1H-Inden-2-ol, 2,3,3a,4,7,7a-hexahydro-

Cat. No.: B14665818
CAS No.: 36237-87-3
M. Wt: 138.21 g/mol
InChI Key: AAJUHQWUJQXIIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Inden-2-ol, 2,3,3a,4,7,7a-hexahydro- is a chemical compound with the molecular formula C9H14O. It is a derivative of indene, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of the indene ring system. This compound is notable for its unique structure, which includes a partially saturated bicyclic system.

Preparation Methods

The synthesis of 1H-Inden-2-ol, 2,3,3a,4,7,7a-hexahydro- can be achieved through various synthetic routes. One common method involves the hydrogenation of indanone derivatives under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated pressures and temperatures. Industrial production methods may involve similar catalytic hydrogenation processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

1H-Inden-2-ol, 2,3,3a,4,7,7a-hexahydro- undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form fully saturated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

1H-Inden-2-ol, 2,3,3a,4,7,7a-hexahydro- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1H-Inden-2-ol, 2,3,3a,4,7,7a-hexahydro- exerts its effects depends on its specific application. In biological systems, its derivatives may interact with various molecular targets, including enzymes and receptors, to modulate biochemical pathways. The hydroxyl group plays a crucial role in these interactions, often forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

1H-Inden-2-ol, 2,3,3a,4,7,7a-hexahydro- can be compared with other similar compounds, such as:

    1H-2-Indenone, 2,4,5,6,7,7a-hexahydro-3-(1-methylethyl)-7a-methyl: This compound has a similar bicyclic structure but differs in the functional groups attached to the ring system.

    4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, acetate: Another related compound with a methano bridge and acetate group, highlighting the diversity of functionalization possible within this class of compounds.

The uniqueness of 1H-Inden-2-ol, 2,3,3a,4,7,7a-hexahydro- lies in its specific structural features and the versatility of its chemical reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

36237-87-3

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2,3,3a,4,7,7a-hexahydro-1H-inden-2-ol

InChI

InChI=1S/C9H14O/c10-9-5-7-3-1-2-4-8(7)6-9/h1-2,7-10H,3-6H2

InChI Key

AAJUHQWUJQXIIP-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2C1CC(C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.